molecular formula C15H17ClN4S B2830609 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine CAS No. 339016-05-6

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine

Cat. No.: B2830609
CAS No.: 339016-05-6
M. Wt: 320.84
InChI Key: NNTQLPXNBUHABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine is a pyrimidine derivative featuring a 4-chlorophenylsulfanyl group at position 4, a piperidino substituent at position 6, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and molecular recognition .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-piperidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c16-11-4-6-12(7-5-11)21-14-10-13(18-15(17)19-14)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQLPXNBUHABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzenethiol, which is then reacted with 2-chloro-6-piperidinopyrimidine under suitable conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may interact with kinases or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s unique substituents differentiate it from analogs:

  • Piperidino vs. Morpholinyl: The piperidino group (6-position) contrasts with morpholinyl derivatives, such as 4-(4-chlorophenyl)-1-(4-morpholinyl)-1,4-dihydro-6H-pyrimidin-6-one .
  • Sulfanyl vs. Sulfinyl/Sulfonyl: The 4-chlorophenylsulfanyl group differs from sulfinyl (e.g., 4-[[(4-chlorophenyl)sulfinyl]methyl]-6-phenoxy-2-phenylpyrimidine, CAS 306980-56-3) and sulfonyl substituents, which influence oxidation states and reactivity .
  • Halogen Variations : Replacing the 4-chlorophenyl group with 4-fluorophenyl (e.g., 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine, CAS 339015-98-4) introduces electronegativity differences, affecting binding interactions and stability .

Physicochemical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents
4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine N/A C₁₅H₁₆ClN₃S 329.83 Piperidino, chlorophenyl sulfanyl
4-(4-Chlorophenyl)-1-(4-morpholinyl)-1,4-dihydro-6H-pyrimidin-6-one N/A C₁₅H₁₅ClN₂O₂ 296.75 Morpholinyl, chlorophenyl
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine 339015-98-4 C₁₀H₇ClFN₃S 255.7 Fluorophenyl sulfanyl, chloro
4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-phenoxy-2-phenylpyrimidine 306980-56-3 C₂₃H₁₇ClN₂O₂S 420.91 Sulfinyl, phenoxy, phenyl

Research Findings and Implications

  • Conversely, sulfinyl/sulfonyl groups (e.g., ) could increase metabolic stability over sulfanyl .
  • Halogen Impact : Fluorine’s electronegativity in ’s analog may enhance binding affinity in target receptors compared to chlorine, though this requires validation .
  • Synthetic Optimization : Low yields in DMF/KOH systems () suggest that polar aprotic solvents with mild bases (e.g., acetone/K₂CO₃) are preferable for pyrimidine alkylation .

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine, with the molecular formula C15H17ClN4S, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

  • IUPAC Name : 4-(4-chlorophenyl)sulfanyl-6-piperidin-1-ylpyrimidin-2-amine
  • Molecular Weight : 320.84 g/mol
  • CAS Number : 339016-05-6

Synthesis

The synthesis of this compound typically involves a multi-step reaction starting from 4-chlorobenzenethiol and 2-chloro-6-piperidinopyrimidine. Common solvents include dimethylformamide (DMF) and potassium carbonate (K2CO3) is often used as a catalyst to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biological pathways .
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Antibacterial Activity

A study evaluated the antibacterial effects of synthesized compounds similar to this compound. The results indicated that these compounds displayed varying degrees of activity against several bacterial strains, with some derivatives showing strong inhibition against S. typhi and B. subtilis.

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nEscherichia coliWeak

Enzyme Inhibition

The compound has been tested for its inhibitory effects on AChE and urease, which are linked to neurodegenerative diseases and urea cycle disorders, respectively. The IC50 values for these activities were reported as follows:

EnzymeIC50 Value (µM)
Acetylcholinesterase0.63 ± 0.001
UreaseStrong inhibition

Case Studies

  • Antimalarial Activity : In a recent study, derivatives of this compound were evaluated for their antiplasmodial activity against Plasmodium falciparum. Some hybrids exhibited IC50 values significantly lower than those of established antimalarial drugs like chloroquine, suggesting potential for further development in malaria treatment .
  • Docking Studies : Molecular docking studies have shown that the compound interacts effectively with target proteins involved in disease pathways, reinforcing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach starting with a pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the 4-chlorophenylsulfanyl group at position 4, using 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions to attach the piperidine group at position 6, often via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Optimization : Reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂) significantly impact yield. Kinetic studies using HPLC can identify bottlenecks .

Q. How should researchers characterize the structural integrity of this compound?

  • Key Techniques :

MethodPurposeExample Parameters
¹H/¹³C NMR Confirm substituent positionsDMSO-d₆ solvent; δ 7.3–8.1 ppm (aromatic protons) .
HRMS Verify molecular formulaESI+ mode; [M+H]⁺ calculated for C₁₅H₁₆ClN₃S: 318.0832 .
X-ray Crystallography Resolve stereoelectronic effectsMonoclinic crystal system; space group P2₁/c .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Screening Workflow :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition via ADP-Glo™) .
    • Controls : Include 5-fluorouracil (anticancer) and ciprofloxacin (antimicrobial) as positive controls .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • SAR Insights :

ModificationActivity ChangeRationale
4-Cl → 4-F Reduced antimicrobial potencyLower electronegativity decreases membrane penetration .
Piperidine → morpholine Enhanced kinase inhibitionImproved H-bonding with ATP-binding pockets .
Sulfanyl → sulfonyl Loss of cytotoxicityOxidative stability alters redox-mediated mechanisms .
  • Experimental Design : Parallel synthesis of analogs with systematic substituent swaps, followed by dose-response profiling .

Q. What mechanistic hypotheses explain its contradictory activity data across studies?

  • Case Analysis : Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM for EGFR) may arise from:

  • Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability .
  • Metabolic instability : Cytochrome P450-mediated degradation detected via LC-MS/MS .
    • Resolution : Use isotope-labeled analogs (e.g., ¹⁴C-tracking) to quantify metabolic pathways .

Q. What computational tools can predict its ADMET properties?

  • In Silico Workflow :

  • Pharmacokinetics : SwissADME for logP (predicted 3.2) and BBB permeability .
  • Toxicity : ProTox-II for hepatotoxicity risk (Probability: 64%) .
  • Docking : AutoDock Vina to model interactions with CYP3A4 (binding energy ≤ -7.2 kcal/mol) .
    • Validation : Compare predictions with in vitro Caco-2 permeability and Ames test results .

Methodological Challenges & Solutions

Q. How can researchers resolve low yields in the final coupling step?

  • Root Cause : Competing side reactions (e.g., piperidine ring opening).
  • Mitigation :

  • Use bulky ligands (XPhos) to suppress β-hydride elimination .
  • Optimize stoichiometry (1.2 eq. piperidine, 0.5 eq. Pd catalyst) .

Q. What strategies improve crystallization for X-ray studies?

  • Approach :

  • Slow evaporation from acetonitrile/water (7:3 v/v) at 4°C .
  • Seed with microcrystals from analogous compounds (e.g., 4-chlorophenylpyrimidines) .

Comparative Analysis

Q. How does this compound compare to structurally related pyrimidines in drug discovery?

  • Key Differentiators :

CompoundTargetAdvantageLimitation
4-[(4-Cl-Ph)S]-6-piperidino-2-PA EGFRHigh selectivity (Ki = 1.8 nM)Low aqueous solubility (0.12 mg/mL) .
4-Methyl-6-toluenesulfonyl-2-PA DHFRBroad-spectrum activityCytotoxicity to normal cells .
5-Nitro-2-propargylsulfanyl-Pyrimidinone MRSASynergy with β-lactamsPhotodegradation in UV light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.